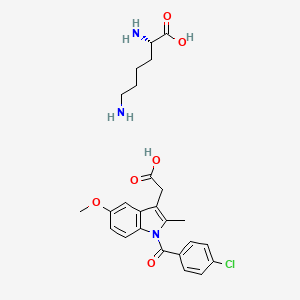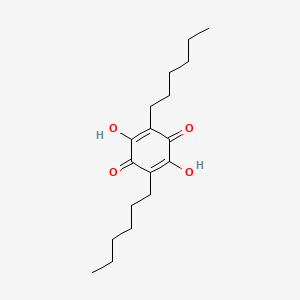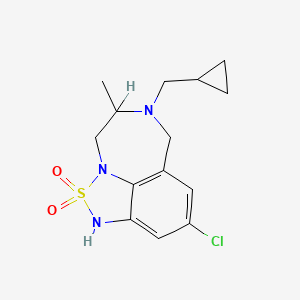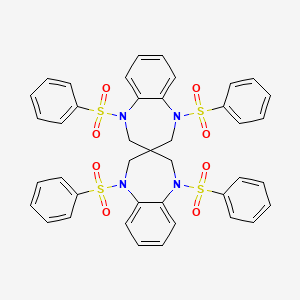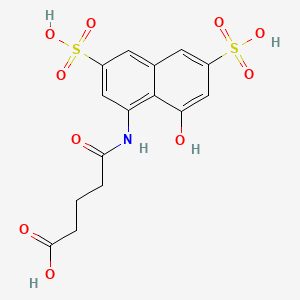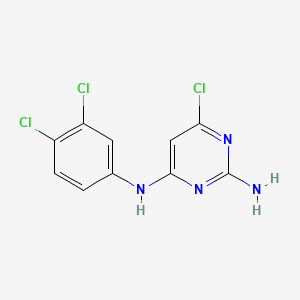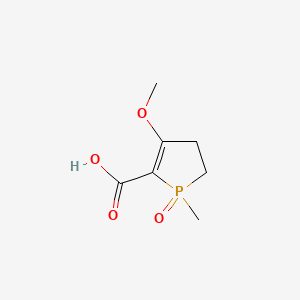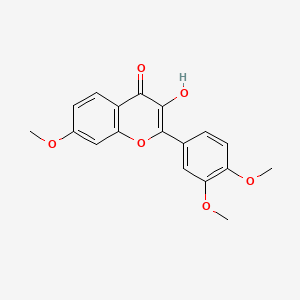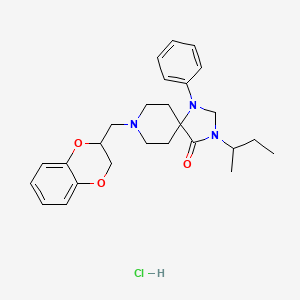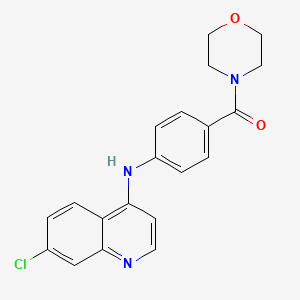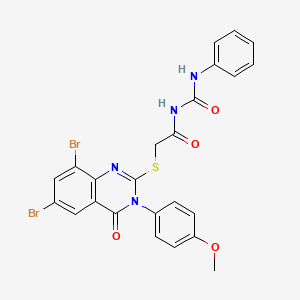
1-(2-(6,8-Dibromo-3-(4-methoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetyl)-3-phenyl-urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(6,8-Dibromo-3-(4-methoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetyl)-3-phenyl-urea is a complex organic compound that features a quinazolinone core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6,8-Dibromo-3-(4-methoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetyl)-3-phenyl-urea typically involves multiple steps:
Bromination: The starting material, a quinazolinone derivative, undergoes bromination to introduce bromine atoms at the 6 and 8 positions.
Thioether Formation: The brominated quinazolinone reacts with a thiol compound to form the thioether linkage.
Acetylation: The thioether derivative is then acetylated to introduce the acetyl group.
Urea Formation: Finally, the acetylated compound reacts with phenyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(2-(6,8-Dibromo-3-(4-methoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetyl)-3-phenyl-urea can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(2-(6,8-Dibromo-3-(4-methoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetyl)-3-phenyl-urea involves its interaction with specific molecular targets. The quinazolinone core structure is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atoms and thioether linkage may enhance its binding affinity and specificity.
相似化合物的比较
Similar Compounds
6,8-Dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones: These compounds share a similar quinazolinone core and bromine substitution pattern.
6,8-Dibromo-3-phenyl-2-substituted quinazolin-4(3H)ones: These compounds also feature a quinazolinone core with bromine atoms at the 6 and 8 positions.
Uniqueness
1-(2-(6,8-Dibromo-3-(4-methoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetyl)-3-phenyl-urea is unique due to the presence of the thioether linkage and the acetyl-urea moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
83315-94-0 |
|---|---|
分子式 |
C24H18Br2N4O4S |
分子量 |
618.3 g/mol |
IUPAC 名称 |
2-[6,8-dibromo-3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(phenylcarbamoyl)acetamide |
InChI |
InChI=1S/C24H18Br2N4O4S/c1-34-17-9-7-16(8-10-17)30-22(32)18-11-14(25)12-19(26)21(18)29-24(30)35-13-20(31)28-23(33)27-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H2,27,28,31,33) |
InChI 键 |
WZXKCYQWDHLCBF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C(=CC(=C3)Br)Br)N=C2SCC(=O)NC(=O)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



